Scientific research on 2,5-DBC focuses on its various properties and potential applications. Here are some areas of exploration:
2,5-Dibenzylidenecyclopentanone is an organic compound characterized by the molecular formula . It features a cyclopentanone core with two benzylidene groups located at the 2 and 5 positions. This compound is notable for its conjugated system, which contributes to its unique photophysical and chemical properties, making it a subject of interest in various chemical and biological studies .
These reactions highlight its versatility as a chemical intermediate in synthetic organic chemistry.
The biological activity of 2,5-dibenzylidenecyclopentanone has been studied extensively:
The synthesis of 2,5-dibenzylidenecyclopentanone is typically achieved through a double Claisen-Schmidt condensation reaction. The general procedure involves:
This method allows for the formation of the desired product with reasonable yields and purity .
2,5-Dibenzylidenecyclopentanone has various applications across different fields:
Research indicates that 2,5-dibenzylidenecyclopentanone interacts with various biological molecules, influencing enzyme activity and cellular signaling pathways. Its mode of action as a mixed inhibitor on copper surfaces highlights its potential for practical applications in corrosion prevention. Furthermore, studies on its effects on cellular metabolism suggest that it may modulate gene expression and signal transduction pathways, which are critical for understanding its therapeutic potential .
Several compounds share structural similarities with 2,5-dibenzylidenecyclopentanone. Here are some notable examples:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Benzylideneacetone | Contains a benzylidene group attached to acetone | Known for its use as a flavoring agent |
| Benzylidenecyclohexanone | Similar structure with a cyclohexanone core | Exhibits different biological activity |
| Dibenzylideneacetone | Two benzylidene groups attached to acetone | Exhibits strong antioxidant properties |
While these compounds share certain structural features with 2,5-dibenzylidenecyclopentanone, they differ significantly in their biological activities and applications. The unique combination of properties exhibited by 2,5-dibenzylidenecyclopentanone makes it particularly interesting for further research and application development .
The compound crystallizes in two distinct polymorphic forms, each belonging to different crystal systems and exhibiting unique structural features [1] [2] [3]. The structural parameters for both polymorphs are summarized in the following table:
| Parameter | Polymorph I (Orthorhombic) | Polymorph II (Monoclinic) |
|---|---|---|
| Space Group | C2221 | P21 |
| Crystal System | Orthorhombic | Monoclinic |
| a (Å) | 11.803 (2) | 6.0983 (2) |
| b (Å) | 5.698 (4) | 14.9200 (7) |
| c (Å) | 20.872 (2) | 15.0740 (6) |
| α (°) | 90 | 90 |
| β (°) | 90 | Not specified |
| γ (°) | 90 | 90 |
| V (ų) | 1403.6 | 1368.69 |
| Z | 4 | 2 |
| Crystallization Solvent | CHCl3/MeOH | Ethanol |
Polymorph I (Orthorhombic Form) crystallizes in the orthorhombic space group C2221, which belongs to the enantiomorphic class 222 [1] [2]. This space group is characterized by three mutually perpendicular twofold rotation axes, creating a highly symmetric environment with no inversion center [4] [5]. The orthorhombic system constrains all unit cell angles to 90°, resulting in orthogonal axes without constraints on their magnitudes [4] [6]. The unit cell contains four formula units (Z = 4) and exhibits a volume of 1403.6 ų [1] [2].
Polymorph II (Monoclinic Form) adopts the monoclinic space group P21, belonging to the sphenoidal class 2 [1] [2]. This space group features a single twofold screw axis and is characterized by its polar nature, lacking both inversion centers and mirror planes [7]. The monoclinic system allows for one oblique angle between the crystallographic axes, providing greater flexibility in molecular packing arrangements [4] [7]. The unit cell contains two formula units (Z = 2) with a slightly smaller volume of 1368.69 ų [1] [2].
The fundamental difference between these crystal systems lies in their symmetry constraints. The orthorhombic system enforces higher symmetry with three perpendicular axes, while the monoclinic system permits greater structural flexibility through its oblique geometry [4] [7]. This symmetry difference profoundly impacts the molecular packing arrangements and the types of intermolecular interactions that can be accommodated within each crystal structure.
A remarkable feature of 2,5-dibenzylidenecyclopentanone is the occurrence of conformational isomerism within the crystal lattice, particularly in Polymorph II [1] [2]. This phenomenon demonstrates the complex relationship between molecular flexibility and crystal packing constraints.
Polymorph I contains a single conformational form within its unit cell, maintaining structural uniformity throughout the crystal lattice [1]. The molecules adopt a consistent conformation that maximizes packing efficiency within the constraints of the orthorhombic space group.
Polymorph II exhibits a unique feature where two conformational isomers of the same molecule coexist within the same crystal lattice [1] [2]. These conformers display subtle but significant differences in their geometric parameters:
The cyclopentanone ring in both polymorphs adopts a non-planar conformation, with the monoclinic form showing a half-chair conformation characterized by deviations of -0.146(2) and 0.160(2) Å from the mean plane of the ring [8]. The phenyl rings at either end of the molecule are twisted with respect to one another, with angles varying between the different conformers [8].
This conformational diversity within the crystal lattice is attributed to the balance between intramolecular strain and intermolecular interactions. The presence of multiple conformers allows for optimization of the crystal packing while maintaining the overall stability of the structure [1] [2].
The crystal structures of both polymorphs are stabilized by an intricate network of non-covalent interactions that govern the molecular packing motifs and determine the overall solid-state architecture [1] [2].
| Interaction Type | Description | Role in Structure | Polymorph Specificity |
|---|---|---|---|
| C-H···O hydrogen bonds | Weak hydrogen bonds between C-H bonds and oxygen atoms | Stabilizes intermolecular contacts and crystal packing | Present in both polymorphs |
| π-π stacking | Aromatic ring stacking interactions between phenyl rings | Contributes to stability of molecular assemblies | More significant in Polymorph II |
| C-H···π interactions | Hydrogen bonds between C-H bonds and π-electron systems | Facilitates specific orientational arrangements | Present in both polymorphs |
| Sheet-like multilayered packing | Supramolecular organization into layered structures | Governs overall crystal architecture and polymorph formation | Characteristic of Polymorph II |
| Intramolecular contacts | Internal molecular stabilization via H···O contacts | Maintains E,E molecular configuration | Common to both forms |
C-H···O Hydrogen Bonding represents the most significant type of intermolecular interaction in both polymorphs [1] [2]. These weak hydrogen bonds form between the partially positive hydrogen atoms of the phenyl rings and the negatively charged oxygen atom of the cyclopentanone carbonyl group. The geometric requirements for these interactions influence the molecular orientation and contribute to the stabilization of the crystal lattice [9].
π-π Stacking Interactions play a crucial role, particularly in Polymorph II, where they contribute to the formation of supramolecular assemblies [1] [2]. These interactions occur between the aromatic phenyl rings of adjacent molecules, with typical centroid-to-centroid distances ranging from 3.5 to 3.8 Å [10]. The strength of these interactions depends on the electronic properties of the aromatic rings and their relative orientations [10] [11].
C-H···π Interactions provide additional stabilization through the interaction between aliphatic or aromatic C-H bonds and the π-electron systems of the phenyl rings [1] [2]. These interactions are particularly important in determining the specific orientational preferences of molecules within the crystal lattice [12] [9].
The combination of these non-covalent interactions results in the formation of sheet-like multilayered molecular packing in Polymorph II [1] [2]. This supramolecular organization creates a complex three-dimensional network where molecules are arranged in layers, with strong intralayer interactions and weaker interlayer contacts. The multilayered structure is stabilized by the cooperative effect of multiple weak interactions, demonstrating the importance of non-covalent forces in crystal engineering [13] [14].
The concomitant origin of polymorphism and conformational isomerism in 2,5-dibenzylidenecyclopentanone is directly attributed to the interplay of these non-covalent interactions [1] [2]. The specific combination of C-H···O hydrogen bonds, π-π stacking, and C-H···π interactions creates distinct energy landscapes for different molecular arrangements, leading to the stabilization of multiple crystal forms under different crystallization conditions.